

An In-Depth Technical Guide to 5-Amino-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-methyl-2-oxoindoline

Cat. No.: B1290326

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-2-oxoindoline, with the IUPAC name 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one, is a chemical compound belonging to the oxindole class. Oxindole derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of many biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and characterization of **5-Amino-1-methyl-2-oxoindoline**, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of **5-Amino-1-methyl-2-oxoindoline** is characterized by a bicyclic indole core, with an oxo group at the 2-position, a methyl group attached to the nitrogen at position 1, and an amino group at the 5-position.

Structure:

Chemical Identifiers:

- IUPAC Name: 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one
- CAS Number: 20870-91-1

- Molecular Formula: C₉H₁₀N₂O
- Molecular Weight: 162.19 g/mol

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **5-Amino-1-methyl-2-oxoindoline**

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
Physical Form	Solid
Melting Point	109 °C
Boiling Point	471.9 °C at 760 mmHg
Purity	≥ 97%

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Amino-1-methyl-2-oxoindoline** is not readily available in publicly accessible literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the N-methylation of a 5-nitrooxindole precursor, followed by the reduction of the nitro group to an amine.

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Amino-1-methyl-2-oxoindoline** is not widely published. However, based on the structure, predicted spectral characteristics can be outlined. For researchers planning to synthesize or work with this compound, the following provides an expected profile for analytical confirmation.

Table 2: Predicted Spectroscopic Data for **5-Amino-1-methyl-2-oxoindoline**

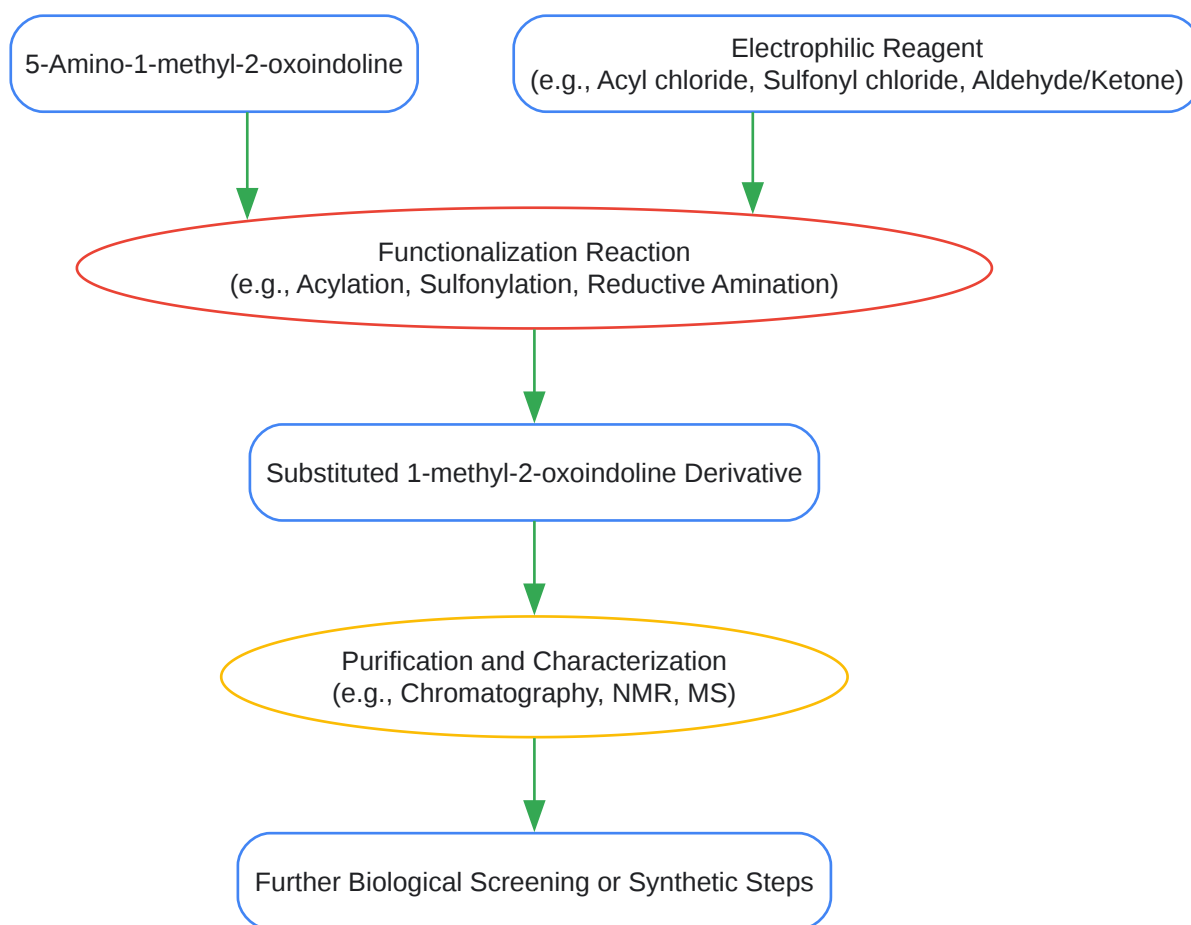
Technique	Predicted Data
^1H NMR	Signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, the methyl group protons, and the amino group protons.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol).
Infrared (IR)	Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactam, and C-H stretching of the aromatic and aliphatic groups.

Applications in Research and Drug Development

5-Amino-1-methyl-2-oxoindoline serves as a valuable building block in the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs. The oxindole scaffold is a key feature in a variety of pharmacologically active agents, and this particular derivative offers a strategic starting point for the development of novel therapeutic candidates.

Experimental Workflow: Utilization as a Synthetic Intermediate

The primary utility of **5-Amino-1-methyl-2-oxoindoline** in a research context is as an intermediate for the synthesis of more elaborate molecules. A typical experimental workflow would involve the reaction of the amino group with various electrophiles to introduce new functionalities.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Amino-1-methyl-2-oxoindoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290326#5-amino-1-methyl-2-oxoindoline-iupac-name-and-structure\]](https://www.benchchem.com/product/b1290326#5-amino-1-methyl-2-oxoindoline-iupac-name-and-structure)

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